molecular formula C19H18ClN3O B11577377 2-chloro-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)propanamide

2-chloro-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)propanamide

Cat. No.: B11577377
M. Wt: 339.8 g/mol
InChI Key: NQXIUQUINBVQDZ-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)propanamide is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is structurally characterized by a benzodiazepine core with a chloro, methyl, and phenyl substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)propanamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzodiazepine core, followed by the introduction of the chloro and propanamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

2-chloro-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its anxiolytic and sedative properties.

    Industry: Utilized in the development of pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)propanamide involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmitter modulation.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative properties.

    Chlordiazepoxide: Known for its anxiolytic effects.

    Alprazolam: Commonly used for anxiety and panic disorders.

Uniqueness

2-chloro-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)propanamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its chloro and propanamide groups may influence its binding affinity and efficacy at the GABA receptor.

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

2-chloro-N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)propanamide

InChI

InChI=1S/C19H18ClN3O/c1-12(20)19(24)23-18-17(14-8-4-3-5-9-14)13(2)21-15-10-6-7-11-16(15)22-18/h3-12,17H,1-2H3,(H,22,23,24)

InChI Key

NQXIUQUINBVQDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C(C)Cl

Origin of Product

United States

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